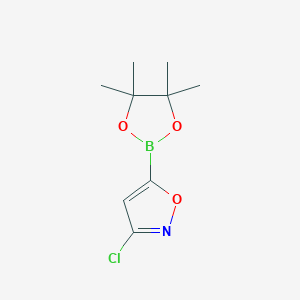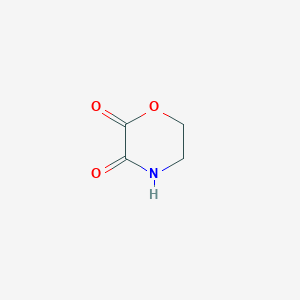
Diiodomethane (13C)
Vue d'ensemble
Description
Diiodomethane (13C), also known as methylene iodide (13C), is a chemical compound with the formula 13CH2I2. It is a heavy, colorless liquid that is used in various fields of research and industry. The compound is characterized by the presence of the carbon-13 isotope, which makes it useful in isotopic labeling studies.
Mécanisme D'action
Target of Action
Diiodomethane (13C), also known as Methylene-13C iodide , is a chemical compound used in various scientific and industrial applications.
Mode of Action
It’s important to note that the compound contains a carbon-13 (^13C) isotope, which is often used in scientific research for tracing carbon pathways in metabolic studies .
Biochemical Pathways
Diiodomethane (13C) can be used in metabolic flux analysis, a method used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways . .
Méthodes De Préparation
Diiodomethane (13C) can be synthesized through several methods:
Finkelstein Reaction: This method involves the reaction of dichloromethane with sodium iodide in acetone. The reaction proceeds as follows[ \text{CH}_2\text{Cl}_2 + 2\text{NaI} \rightarrow \text{CH}_2\text{I}_2 + 2\text{NaCl} ]
Reduction of Iodoform: Another method involves the reduction of iodoform (CHI3) with elemental phosphorus or sodium arsenite[ \text{CHI}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{I}_2 + \text{NaI} + \text{Na}_3\text{AsO}_4 ] These methods are commonly used in both laboratory and industrial settings.
Analyse Des Réactions Chimiques
Diiodomethane (13C) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Simmons-Smith Reaction: Diiodomethane (13C) is used in the Simmons-Smith reaction to form cyclopropanes from alkenes. The reaction involves the formation of a zinc-carbenoid intermediate[ \text{R}_2\text{C}=\text{CR}_2 + \text{CH}_2\text{I}_2 + \text{Zn}(\text{Cu}) \rightarrow \text{R}_2\text{C}(\text{CH}_2)\text{CR}_2 ]
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various products.
Applications De Recherche Scientifique
Diiodomethane (13C) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropanes and other carbon-carbon bond-forming reactions.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of radiopharmaceuticals and diagnostic agents.
Industry: Diiodomethane (13C) is used in the determination of the density of minerals and other solid samples due to its high density
Comparaison Avec Des Composés Similaires
Diiodomethane (13C) can be compared with other similar compounds such as:
Diiodomethane (12C): The non-isotopically labeled version of diiodomethane.
Dichloromethane: A similar compound where the iodine atoms are replaced by chlorine atoms.
Dibromomethane: A compound where the iodine atoms are replaced by bromine atoms.
Iodomethane (13C): A compound with a single iodine atom and the carbon-13 isotope.
Diiodomethane (13C) is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies .
Propriétés
IUPAC Name |
diiodo(113C)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.828 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86128-37-2 | |
| Record name | 86128-37-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)




![6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid](/img/structure/B3331860.png)
![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)-](/img/structure/B3331864.png)


